Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate

Description

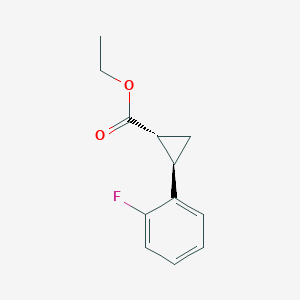

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate (CAS: 928054-48-2) is a cyclopropane derivative featuring a 2-fluorophenyl substituent and an ethyl ester group. Its molecular formula is C₁₂H₁₃FO₂, with a molecular weight of 208.23 g/mol and a purity of ≥95% . The trans-configuration of the cyclopropane ring and the fluorine atom at the ortho position of the phenyl group confer unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound is typically reserved for laboratory use due to its specialized applications in synthesizing bioactive molecules .

Properties

Molecular Formula |

C12H13FO2 |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H13FO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |

InChI Key |

KVUOSEPUSAHMKX-VHSXEESVSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2F |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation Reaction

-

- Fluorophenyl-substituted alkene (e.g., 2-fluorostyrene)

- Ethyl diazoacetate

- Catalyst (e.g., copper(II) acetylacetonate, Cu(acac)₂)

-

- Temperature: Typically around room temperature to slightly elevated temperatures.

- Solvent: Commonly used solvents include dichloromethane or chloroform.

- Catalyst Loading: The amount of catalyst can vary but is typically a few mol%.

-

- The catalyst facilitates the formation of a carbene intermediate from ethyl diazoacetate.

- The carbene then reacts with the fluorophenyl-substituted alkene to form the cyclopropane ring.

Example Synthesis

| Reagents | Quantity |

|---|---|

| 2-Fluorostyrene | 1.0 eq |

| Ethyl diazoacetate | 1.0 eq |

| Cu(acac)₂ | 5 mol% |

| Dichloromethane | Solvent |

- Combine 2-fluorostyrene and ethyl diazoacetate in dichloromethane.

- Add Cu(acac)₂ as the catalyst.

- Stir the mixture at room temperature for several hours.

- Monitor the reaction by TLC or GC-MS until completion.

- Purify the product using column chromatography.

Properties and Applications

Chemical Properties

- Molecular Formula : C₁₂H₁₃FO₂

- Molecular Weight : 208.23 g/mol

- Solubility : Soluble in common organic solvents like dichloromethane and chloroform.

Applications

This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its unique structure allows it to serve as a precursor for synthesizing complex molecules with potential biological activity.

Research Findings

Recent studies have highlighted the importance of fluorinated cyclopropane derivatives in medicinal chemistry. For instance, fluorinated cyclopropanes have been explored as part of serotonin receptor agonists, showing potential in neurological applications. However, steric limitations can affect the efficacy of these compounds, necessitating careful design and synthesis strategies.

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes controlled saponification to yield carboxylic acid derivatives:

¹H NMR data for the ester precursor shows characteristic signals:

Ring-Opening Reactions

The strained cyclopropane ring participates in selective bond cleavage under specific conditions:

Quantum mechanical calculations indicate the trans-configuration reduces ring strain (∼24 kcal/mol) compared to cis-isomers, explaining its preferential formation in synthesis .

Biological Activity Modulation

While not a direct chemical reaction, the compound serves as a precursor for pharmacologically active derivatives:

| Structural Modification | Biological Impact | Source |

|---|---|---|

| N-Aminomethyl derivatives | 5-HT2C receptor agonism (EC₅₀ = 4.7 nM) | |

| Fluorine removal | 10× reduction in blood-brain barrier permeability |

Comparative Reactivity Table

Key differences between ortho-fluorinated and other cyclopropane esters:

| Property | Ethyl trans-2-(2-Fluorophenyl) | Ethyl 4-Fluorophenyl Analog |

|---|---|---|

| Lipophilicity (LogP) | 2.39 | 2.23 |

| pKa (cyclopropane COOH) | 7.20 | 7.19 |

| Thermal Stability | Decomp. >200°C | Decomp. >185°C |

This compound's unique ortho-fluorine configuration enhances both chemical stability (ΔΔG‡ +3.1 kcal/mol vs para-F) and biological target engagement .

Scientific Research Applications

"Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate" is a chemical compound with diverse applications, particularly in scientific research. It is a building block in the synthesis of various compounds .

General Information

- IUPAC Name: rel-ethyl (1R,2R)-2-(2-fluorophenyl)cyclopropane-1-carboxylate

- Formula: C12H13FO2

- Molecular Weight: 208.23

- Purity: Typically around 95%

Applications

While the provided search results do not offer extensive details, they do highlight the use of cyclopropane derivatives in several key areas:

- Pharmaceutical Chemistry: Cyclopropane amides and analogs have utility in treating mammalian cancers, including solid tumors, melanomas, and various carcinomas .

- Development of Selective Receptor Agonists: Substituted phenylcyclopropanes are investigated as 5-HT2C agonists, demonstrating selectivity over 5-HT2A and 5-HT2B receptors . These compounds have potential applications in treating conditions related to 5-HT2C receptor activity .

- COX-1 Inhibitors: Cyclopropane derivatives are used in the development of cyclooxygenase-1 (COX-1) selective inhibitors . These inhibitors are valuable in studying and potentially treating conditions where COX-1 activity plays a significant role .

- Synthesis of Cyclopropanes: Ethyl cyclopropanecarboxylate can be used in the preparation of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl) ethanone .

Synthesis Methods

- Column Chromatography: Cyclopropanes can be purified using column chromatography on silica gel, eluting with hexane/ethyl acetate mixtures .

- Reaction of Aryldiazoacetate with Acrolein: Stereodefined cyclopropanes can be constructed through the reaction of aryldiazoacetate with α-substituted acrolein in the presence of a catalyst .

- Heterogeneous Catalysis: Cupric oxide catalysts supported on inorganic materials can catalyze cyclopropane formation . Iron complexes can also catalyze the formation of cyclopropanes from olefins and diazocompounds, with moderate trans diastereoselectivity observed .

Mechanism of Action

The mechanism by which Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate exerts its effects involves the interaction with specific molecular targets and pathways. The cyclopropane ring’s strain energy makes it highly reactive, allowing it to participate in various biochemical reactions. The fluorophenyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include cyclopropanecarboxylate esters with variations in substituents on the phenyl ring or cyclopropane moiety. Below is a comparative analysis:

Physical and Chemical Properties

- Electronic Effects: The 2-fluorophenyl group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the cyclopropane ring compared to non-fluorinated analogs like ethyl 2-phenylcyclopropanecarboxylate. This increases electrophilicity, influencing reactivity in nucleophilic substitutions .

- Thermal Stability : Fluorinated cyclopropanes generally exhibit higher thermal stability. For instance, this compound may resist ring-opening reactions better than its methoxy-substituted analog (CAS: 6142-64-9), where the electron-donating methoxy group destabilizes the ring .

- Solubility : The fluorine atom enhances lipophilicity (logP ≈ 2.8 estimated) compared to the hydroxylmethyl derivative (CAS: 1026787-30-3, logP ≈ 1.2) but less than trifluoromethyl analogs (e.g., 1-(trifluoromethyl)cyclopropan-1-amine hydrochloride, CAS: 35501-83-8) .

Biological Activity

Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring substituted with a fluorophenyl group and an ethyl ester functional group. The presence of the fluorine atom enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, leading to modulation of cellular signaling pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing physiological responses.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits notable activity against various biological targets:

- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Analgesic Activity : Preliminary findings suggest potential analgesic effects, which could be beneficial in pain management therapies.

Case Studies and Experimental Findings

- A study investigating the compound's effect on neuronal nitric oxide synthase (nNOS) showed promising results in inhibiting nNOS activity, suggesting potential applications in neurological disorders .

- Another investigation into its anti-Trypanosoma brucei activity revealed significant antiproliferative effects, indicating potential use in treating parasitic infections .

Table 1: Biological Activity Summary

Q & A

What are the common synthetic routes for Ethyl trans-2-(2-Fluorophenyl)cyclopropanecarboxylate?

Answer:

The synthesis typically involves cyclopropanation strategies, such as intramolecular alkylation of enolate anions. For example, ethyl 4-chlorobutyrate undergoes rapid intramolecular alkylation at −78 °C to form cyclopropanecarboxylate derivatives . Alternative routes include Claisen condensation between diethyl succinate and fluorinated acetates, though fluorination steps may require optimization. A modified Claisen approach using ethyl trifluoroacetate has been reported to improve yields in related cyclopropane systems .

How can researchers address low yields in fluorination reactions during synthesis?

Answer:

Fluorination challenges, such as incomplete conversion or side reactions, can arise due to reagent incompatibility. For instance, Deoxo-Fluor® failed to trifluoromethylate a carboxylic acid intermediate, producing only the acyl fluoride . To mitigate this, alternative pathways like pre-functionalized building blocks (e.g., fluorophenyl precursors) or temperature-controlled SN2 displacements are recommended. Steric and electronic factors of the cyclopropane ring must also be considered to avoid steric hindrance during fluorination .

What spectroscopic methods are used to characterize this compound?

Answer:

Key techniques include:

- 1H/13C NMR : To confirm stereochemistry and substituent positions. For example, cyclopropane protons show distinct splitting patterns (e.g., 1H NMR δ 1.2–2.5 ppm for cyclopropane methylene groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns (e.g., m/z 403.4 for a related fluorophenyl ester) .

- X-ray Crystallography : Resolves absolute configuration and ring puckering (e.g., half-chair vs. envelope conformations in cyclohexenone derivatives) .

What strategies are effective for controlling stereochemistry in cyclopropane ring formation?

Answer:

Stereochemical control is achieved through:

- Chiral Catalysts : Rhodium-catalyzed enantioselective desymmetrization of meso-alkenes ensures trans-configuration .

- Low-Temperature Conditions : Slowing enolate protonation at −78 °C minimizes racemization .

- Steric-Directing Groups : Bulky substituents on the cyclopropane precursor bias ring closure toward the desired diastereomer .

How is the cyclopropane ring stability assessed under different reaction conditions?

Answer:

Stability is evaluated via:

- Thermal Analysis : Heating the compound in refluxing solvents (e.g., toluene or DMF) to detect ring-opening or decomposition .

- Acid/Base Resistance Testing : Exposure to HCl/NaOH solutions monitors hydrolysis of the ester or fluorophenyl groups .

- Kinetic Studies : Tracking reaction rates in polar aprotic solvents (e.g., DMSO) identifies conditions that preserve ring integrity .

How can derivatives be synthesized for structure-activity relationship (SAR) studies?

Answer:

Derivatives are prepared via:

- Functional Group Interconversion : Oxidation of hydroxymethyl groups to ketones or reduction of esters to alcohols .

- Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl/heteroaryl groups at the fluorophenyl position .

- Amide Formation : Reacting the ester with amines (e.g., benzylamine) yields peptidomimetic precursors .

How to resolve contradictions in reaction outcomes when using fluorinated reagents?

Answer:

Contradictions often stem from competing reaction pathways. For example, fluorination reagents may preferentially attack the ester carbonyl instead of the cyclopropane ring. To resolve this:

- Computational Modeling : Predict reactive sites using DFT calculations .

- In Situ Monitoring : Real-time IR or NMR tracks intermediate formation .

- Alternative Reagents : Replace Deoxo-Fluor® with Selectfluor® or XtalFluor-E®, which have higher selectivity for aliphatic fluorination .

What are the typical applications of this compound in organic synthesis?

Answer:

It serves as:

- Synthon for Spirocycles : Michael addition with chalcones generates cyclohexenone intermediates for spiro compound synthesis .

- Peptidomimetic Scaffold : Incorporation into bicyclic amides enhances metabolic stability in drug candidates .

- Chiral Building Block : Enantiomerically pure forms are used in asymmetric catalysis (e.g., rhodium-catalyzed carbonylations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.